molecular formula C15H11NO B1497194 2-Phenylquinolin-7-ol CAS No. 87741-95-5

2-Phenylquinolin-7-ol

Cat. No.: B1497194
CAS No.: 87741-95-5
M. Wt: 221.25 g/mol
InChI Key: ZAUGGKJWNJYACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylquinolin-7-ol is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at position 2 and a hydroxyl group at position 5. Its molecular formula is C₁₆H₁₃NO₂ (SMILES: Cc1cc(ccc1O)c2ccnc3cc(O)ccc23), as confirmed by crystallographic and spectroscopic data . The compound is synthesized via multi-step reactions involving substituted acetophenones and quinoline precursors under alkaline conditions, followed by purification via crystallization . Its structural uniqueness lies in the electron-rich quinoline scaffold, which facilitates interactions with biological targets such as histone deacetylases (HDACs), making it a candidate for anticancer research .

Biological Activity

2-Phenylquinolin-7-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H11_{11}NO
  • Molecular Weight : 233.25 g/mol
  • Melting Point : 120–122 °C
  • Solubility : Soluble in DMSO and ethanol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, including:

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus8–32Antibacterial
Escherichia coli16–64Antibacterial
Candida albicans32–128Antifungal

The compound has shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for developing new antibiotics .

Anticancer Potential

The anticancer properties of this compound have been investigated through various studies:

  • Cell Proliferation Inhibition : It has demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50_{50} values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
  • Metastasis Inhibition : In vivo studies have shown that treatment with this compound inhibited lung metastasis in mouse models of breast cancer, indicating its potential as an antimetastatic agent .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Notably, it targets p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and neurodegenerative diseases. The inhibition of this enzyme could lead to therapeutic applications in treating inflammatory conditions .

Kinase Inhibition Study

A study highlighted the synthesis of derivatives from this compound that exhibited high potency against p38α MAPK. These derivatives were shown to reduce cytokine production in cellular models, indicating their therapeutic potential in inflammatory diseases .

Antimicrobial Efficacy Study

A comprehensive evaluation of several quinoline derivatives, including this compound, revealed superior antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that it could be a lead compound for developing new antibiotics .

Scientific Research Applications

Biological Activities

Research indicates that 2-phenylquinolin-7-ol exhibits several notable biological activities:

  • Antimicrobial Activity : This compound has demonstrated antibacterial properties against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxicity against several cancer cell lines, inducing apoptosis in cancer cells. This highlights its potential in cancer therapy .
  • Anti-inflammatory Effects : Quinoline derivatives are known for their anti-inflammatory properties, which may also apply to this compound. Its ability to modulate inflammatory pathways could be beneficial in treating inflammatory diseases.

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound and its derivatives. These derivatives often exhibit enhanced biological activities compared to the parent compound, emphasizing the importance of structural modifications in pharmacological applications.

Synthetic Routes

  • Pictet–Spengler Reaction : This method has been effective for synthesizing phenyl-substituted quinoline derivatives.
  • Functional Group Modification : Altering the hydroxyl or phenyl groups can lead to compounds with improved bioactivity.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antiviral Activity Against SARS-CoV-2 : A study identified compounds based on the 2-phenylquinoline scaffold as promising inhibitors of SARS-CoV-2 replication, showing low cytotoxicity and significant antiviral activity against human coronaviruses .
  • Anticancer Research : Investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in various cancer cell lines, indicating potential therapeutic applications in oncology .
  • Inflammatory Disease Models : Research demonstrated that modifications to the compound could enhance its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Pseudomonas aeruginosa and Klebsiella pneumoniae
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenylquinolin-7-ol, and how can intermediates be validated?

  • Methodology : The compound is typically synthesized via Friedländer or Gould-Jacobs cyclization. For validation, use thin-layer chromatography (TLC) with UV/ferric chloride visualization to monitor reaction progress. Confirm purity and structure via 1H^1H-NMR (500 MHz), 13C^13C-NMR, and high-resolution mass spectrometry (HRMS) using orbitrap systems. Ensure reproducibility by adhering to protocols from peer-reviewed syntheses, such as those with multiple trials and controlled reaction conditions .

Q. How can researchers ensure accurate characterization of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign proton and carbon environments using coupling constants and DEPT experiments.
  • HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy.
  • UV-Vis : Compare absorbance profiles with structurally similar quinoline derivatives.
    Cross-validate data against published spectra in repositories like PubChem or crystallographic databases .

Q. What analytical techniques are suitable for detecting metabolites or degradation products of this compound in biological systems?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) for high sensitivity. Validate metabolite identification using:

  • Fragmentation patterns : Match with spectral libraries.
  • Isotopic labeling : Trace metabolic pathways in vitro (e.g., liver microsomes).
    Ensure studies comply with criteria from Phenol-Explorer 2.0, including in vivo models and disease-free subjects .

Advanced Research Questions

Q. How can structural modifications to this compound optimize its bioactivity, and what computational tools support this?

  • Methodology :

  • SAR Analysis : Introduce substituents at the phenyl or quinoline moiety and assay for target affinity (e.g., kinase inhibition).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors.
  • ADMET Prediction : Apply QSAR models in SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics.
    Reference analogs like N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide for scaffold inspiration .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Conduct a systematic review with inclusion criteria:

  • Dose-Response Consistency : Compare EC50_{50}/IC50_{50} values across studies.
  • Assay Conditions : Normalize variables (e.g., cell lines, incubation times).
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-study variability.
    Use frameworks from qualitative research to interpret discrepancies in data interpretation .

Q. What strategies improve reproducibility in pharmacological studies of this compound?

  • Methodology :

  • Experimental Design : Pre-register protocols (e.g., on OSF) with explicit details on compound batches, solvents, and instrumentation.
  • Data Transparency : Share raw NMR/MS files via repositories like Zenodo.
  • Negative Controls : Include assays with known inhibitors (e.g., staurosporine for kinase studies) to validate assay sensitivity.
    Follow guidelines from journals requiring full numerical data and statistical treatments .

Q. How can researchers assess the toxicological profile of this compound in early-stage studies?

  • Methodology :

  • In Vitro : Use MTT assays on HEK293 or HepG2 cells to screen for cytotoxicity.
  • In Vivo : Conduct acute toxicity tests in rodent models (OECD 423 guidelines).
  • Regulatory Alignment : Cross-reference ACGIH/NTP classifications for carcinogenicity, though current data for this compound are limited .

Q. Data Presentation and Interpretation

Q. What are best practices for presenting spectroscopic and biological data on this compound?

  • Methodology :

  • Tables : Include chemical shifts (δ\delta, ppm), multiplicity, and integration for NMR.
  • Figures : Use heatmaps for dose-response curves and ROC plots for selectivity indices.
  • Supplementary Materials : Provide raw chromatograms and crystal structure CIF files.
    Avoid duplicating data in figures and tables, as emphasized in chemistry journal standards .

Q. How should conflicting interpretations of this compound’s mechanism of action be addressed?

  • Methodology :

  • Pathway Analysis : Use KEGG or Reactome to identify overlapping targets.
  • Orthogonal Assays : Validate hypotheses via siRNA knockdown or CRISPR-Cas9 gene editing.
  • Meta-Analysis : Pool data from independent labs using random-effects models.
    Reference frameworks for distinguishing evidence from interpretation in scientific discourse .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 2-phenylquinolin-7-ol are influenced by substituents on the phenyl or quinoline moieties. Key analogues and their distinguishing features are summarized below:

Table 1: Comparison of this compound Derivatives and Related Compounds

Compound Name Substituents/Modifications Key Properties/Applications References
This compound Phenyl (C2), -OH (C7) HDAC inhibition, antitumor activity
B28 (2-([1,1'-Biphenyl]-4-yl)quinoline-4-carboxylic acid) Biphenyl (C2), -COOH (C4) Enhanced solubility, enzyme targeting
C1–C7 (Piperazinyl benzoates) Halogens (Br, Cl, F), CF₃, OCH₃ at C4 Tunable HDAC selectivity, improved IC₅₀
2-(Quinolin-7-yl)acetic acid Acetic acid substituent (C7) Versatile scaffold for drug synthesis
Ferrocenylquinolines (28A, 28B) Ferrocene group at C2 Redox-active, potential anticancer agents

Key Observations:

Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., Br, Cl in C2–C4) enhance HDAC inhibitory activity by increasing electrophilicity at the quinoline core . The trifluoromethyl (-CF₃) group in C7 improves metabolic stability and membrane permeability .

Hydroxyl vs. Carboxylic Acid Groups: The hydroxyl group at C7 in this compound provides hydrogen-bonding capacity, critical for HDAC binding . Substitution with a carboxylic acid (e.g., B28) increases water solubility but may reduce blood-brain barrier penetration .

Metal-Containing Analogues:

  • Ferrocenyl derivatives (e.g., 28A–28B) exhibit redox activity, enabling reactive oxygen species (ROS) generation in cancer cells .

Challenges and Limitations

  • Data Gaps: Physical properties (e.g., melting point, solubility) for this compound remain unreported, complicating formulation studies .
  • Safety Profile: While 4-phenylquinolin-2-ol’s safety data suggest moderate toxicity, extrapolation to this compound is speculative due to positional isomerism .

Properties

IUPAC Name

2-phenylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-8-6-12-7-9-14(16-15(12)10-13)11-4-2-1-3-5-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGGKJWNJYACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727498
Record name 2-Phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87741-95-5
Record name 2-Phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-(tert-butyldimethylsilyloxy)quinoline (3.992 g, 15.39 mmol) in dry THF (35 mL), cooled by ice/water, was added phenyllithium (1.8 M in cyclohexane:ether 70:30, 10 mL, 18 mmol). The solution slowly warmed up to ambient temperature and was stirred overnight More phenyllithium (1.0 mL, 1.8 mmol) was added, and stirring was continued for 4 h. The reaction was quenched by adding saturated NH4Cl solution and water. Most of the THF was evaporated, the residue was extracted with EtOAc (4×30 mL) and the combined EtOAc layers were washed with water (2×) and brine and dried over MgSO4. LC/MS indicated that a significant amount of the TBDMS ether had been cleaved during the workup, the ratio of quinolines to dihydroquinolines was about 1:1. Air was bubbled into the solution overnight, the MgSO4 was filtered off, the filtrate was concentrated, dissolved in MeOH, aq. HCl (2 M, 2 mL, 4 mmol) was added, and the solution was stirred at ambient temperature overnight. Sat. NaHCO3 solution was added, most of the MeOH was evaporated, water (≈100 mL) was added, and the dark brown precipitate was filtered off and washed with more water. The combined filtrate and washings were extracted with EtOAc (4×60 mL), the combined EtOAc extracts were washed with water and brine and dried over MgSO4. The dark brown precipitate was dissolved in MeOH (≈100 mL), the solution was filtered, and the filtrate was adsorbed onto Hydromatrix and chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with CH2Cl2→5% EtOAc in CH2Cl2→10% EtOAc→15% EtOAc]. The mixed fractions were combined with the crude material from the EtOAc extracts and chromatographed on silica gel [Jones Flashmaster, material adsorbed onto Hydromatrix, 10 g/70 mL cartridge, eluting with CH2Cl2→5% EtOAc in CH2Cl2→7.5% EtOAc]. Combination of pure fractions of both columns gave the title compound as light beige solid; 1H NMR (DMSO-d, 400 MHz) δ 7.15 (dd, J=8.8, 2.4 Hz, 1H), 7.29 (d, J=2.4 Hz, 1H), 7.45-7.51 (m, 1H), 7.51-7.57 (m, 2H), 7.83 (d, J=8.8 Hz, 1H), 7.89 (d, J=8.8 Hz, 1H), 8.20-8.25 (m, 2H), 8.29 (d, J=8.8 Hz, 1H), 10.19 (s, 1H); MS (ES+): m/z 222.1 (100) [MH+]; HPLC: tR=2.2 min (OpenLynx, polar—5 min).
Name
7-(tert-butyldimethylsilyloxy)quinoline
Quantity
3.992 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.